molecular formula C18H18N4OS B2987426 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide CAS No. 2034231-12-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Katalognummer B2987426
CAS-Nummer: 2034231-12-2
Molekulargewicht: 338.43
InChI-Schlüssel: WBDOVVSMSHNYBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

  • New Synthesis Routes for Antiviral Compounds : A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles and related compounds, which have shown significant antiviral activities against avian influenza virus (H5N1). These compounds, similar in structure to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, offer promising routes for developing new antiviral drugs.

Molecular Interaction Studies

  • Molecular Interactions with CB1 Cannabinoid Receptor : Research conducted by Shim et al. (2002) focused on a compound structurally related to this compound. They investigated its interaction with the CB1 cannabinoid receptor, providing insights into the binding interactions and potential therapeutic applications of similar compounds in the modulation of cannabinoid receptor activity.

Synthesis of Biomedically Important Derivatives

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Moustafa et al. (2022) Moustafa et al. (2022) developed a method for synthesizing 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, using a process that could be applicable for synthesizing related compounds like this compound. These derivatives are of interest due to their potent biological activities and potential biomedical applications.

Inhibitors of Vascular Endothelial Growth Factor Receptor-2

  • VEGFR-2 Kinase Inhibition : Borzilleri et al. (2006) Borzilleri et al. (2006) identified compounds structurally similar to this compound as potent and selective inhibitors of VEGFR-2 kinase activity. This finding is crucial for developing new therapeutic agents targeting angiogenesis in diseases like cancer.

Histone Deacetylase Inhibition for Cancer Treatment

  • Selective Histone Deacetylase Inhibition : Zhou et al. (2008) Zhou et al. (2008) discussed the synthesis and biological evaluation of a compound structurally related to this compound, which selectively inhibits histone deacetylases. This property is significant in the context of cancer treatment, as it can lead to cell-cycle arrest and apoptosis in cancer cells.

Antibacterial and Antifungal Activities

  • Potential in Antimicrobial Therapies : Panda et al. (2011) Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives, structurally akin to this compound, and assessed their antibacterial activity. These findings suggest the potential of similar compounds in developing new antimicrobial agents.

Eigenschaften

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22-12-16(11-21-22)15-6-13(8-19-10-15)9-20-18(23)14-4-3-5-17(7-14)24-2/h3-8,10-12H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDOVVSMSHNYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.